
1,1,1-Trifluoro-n-phenylmethanesulfonamide
Overview
Description
1,1,1-Trifluoro-n-phenylmethanesulfonamide is a fluorinated organic compound known for its significant applications in various scientific fields. It is characterized by the presence of a trifluoromethanesulfonyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-n-phenylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of trifluoromethanesulfonanilide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-n-phenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different sulfonamide derivatives .
Scientific Research Applications
1,1,1-Trifluoro-n-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound has been studied for its potential use in biological assays and as a probe for enzyme activity.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of trifluoromethanesulfonanilide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of stable complexes or the modification of the target molecule’s activity .
Comparison with Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the aniline moiety.
Trifluoromethanesulfonyl chloride: Used as a reagent in the synthesis of trifluoromethanesulfonanilide.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another fluorinated sulfonamide with different applications.
Uniqueness: 1,1,1-Trifluoro-n-phenylmethanesulfonamide is unique due to its combination of the trifluoromethanesulfonyl group and aniline moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Biological Activity
1,1,1-Trifluoro-n-phenylmethanesulfonamide (CAS Number: 456-64-4) is a fluorinated organic compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethanesulfonyl group attached to an aniline moiety. Its molecular formula is C7H6F3NO2S, with a molecular weight of 227.19 g/mol. The compound exhibits significant lipophilicity, with a log P value of 3.05, indicating its potential for biological interactions and cellular uptake .
Target Organisms
The compound has demonstrated high miticidal activity against various house dust mites, including:
- Tyrophagus putrescentiae (Tp)
- Dermatophagoides farinae (Dp)
- Chelacaropsis moorei (Cm)
This activity suggests that it disrupts essential biological processes in these organisms, ultimately leading to their death .
Biochemical Pathways
The mode of action involves:
- Binding Interactions : this compound binds to specific sites on enzymes and proteins, leading to inhibition or activation.
- Gene Expression Alteration : It may influence gene expression by interacting with transcription factors or regulatory proteins.
These interactions can disrupt cellular signaling pathways and metabolic processes .
Pharmacokinetics
The compound's pharmacokinetic profile suggests suitable bioavailability for its miticidal effects. Studies indicate that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy .
Cellular Effects
In laboratory settings, trifluoromethanesulfonamide influences various cellular functions:
- Disruption of normal cell metabolism
- Alteration of cell signaling pathways
- Induction of cellular apoptosis in mite cells at higher concentrations
At lower doses, it exhibits miticidal activity without significant adverse effects on mammalian cells .
Dosage Effects in Animal Models
Research indicates that dosage significantly impacts the biological activity of this compound:
- Lower Doses : Effective miticidal activity with minimal toxicity.
- Higher Doses : Potential for toxic effects including damage to cellular structures and disruption of normal functions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated high miticidal activity against house dust mites with effective concentrations reported. |
Study B | Investigated the molecular interactions and binding affinities with specific enzymes involved in cellular metabolism. |
Study C | Analyzed the pharmacokinetic properties and stability under various environmental conditions. |
These findings highlight the compound's potential applications in pest control and its role as a biochemical probe in research settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,1,1-trifluoro-N-phenylmethanesulfonamide, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A key method involves reacting trifluoromethanesulfonyl chloride with aniline derivatives under controlled conditions (e.g., inert atmosphere, solvents like THF or DCM, and bases such as triethylamine to scavenge HCl). Reaction optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride) and temperature (0–25°C) to minimize side products . Purification often employs column chromatography or recrystallization using ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are critical spectral markers?
- ¹⁹F NMR : The trifluoromethyl group produces a distinct singlet near δ -75 ppm due to equivalent fluorines.
- ¹H NMR : Aromatic protons from the phenyl ring appear as a multiplet (δ 7.2–7.5 ppm), while the sulfonamide NH may show a broad peak (δ ~5–6 ppm) if not deuterated.
- IR Spectroscopy : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm the sulfonamide group. X-ray crystallography can resolve steric effects of the trifluoromethyl group and confirm molecular geometry .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethanesulfonyl group influence reactivity in cross-coupling or cycloaddition reactions?
The -SO₂CF₃ group enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks. For example, in [2+3]-cycloadditions with sodium azide, the sulfonamide’s electron-deficient sulfur reacts with nitriles to form tetrazole derivatives (yields ~50–70%). However, steric hindrance from the phenyl group can limit reactivity, requiring catalysts like Cu(I) or elevated temperatures (80–100°C) .
Q. What strategies resolve contradictions in reported catalytic activity data for trifluoromethanesulfonamide derivatives?
Discrepancies in catalytic performance (e.g., in asymmetric synthesis) often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts via coordination.
- Counterion interactions : Alkali metal counterions (Na⁺, K⁺) can stabilize intermediates but alter reaction pathways. Systematic studies using kinetic profiling (e.g., Eyring plots) and DFT calculations are recommended to isolate variables .
Q. How can derivatization of this compound improve its utility in biochemical assays or drug discovery?
Functionalization strategies include:
- Alkylation : Introducing cyanomethyl groups via bromoacetonitrile to enhance electrophilicity for nucleophilic substitutions .
- Tetrazole formation : Cycloaddition with azides creates bioisosteres for carboxylates, improving metabolic stability .
- Chiral resolution : Using enantiopure amines (e.g., (1R,2R)-diphenylethylamine) to synthesize sulfonamides with defined stereochemistry for receptor-binding studies .
Q. Methodological Considerations
Q. What are best practices for analyzing hydrolytic stability of this compound in aqueous media?
Conduct accelerated stability studies at pH 2–12 (37°C, 1–7 days) with HPLC monitoring. Hydrolysis typically occurs at the S-N bond, generating trifluoromethanesulfonic acid and aniline derivatives. Use deuterated solvents (D₂O) in ¹H NMR to track deuterium exchange at the NH group, indicating degradation .
Q. How to design experiments assessing the compound’s role in modulating enzyme activity (e.g., carbonic anhydrase)?
- Enzyme inhibition assays : Measure IC₅₀ values using stopped-flow kinetics with 4-nitrophenyl acetate as a substrate.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). The -SO₂CF₃ group’s strong electron-withdrawing nature often enhances inhibition potency compared to non-fluorinated analogs .
Properties
IUPAC Name |
1,1,1-trifluoro-N-phenylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSKEQSEGDAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196570 | |
Record name | Trifluoromethanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-64-4 | |
Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethanesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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